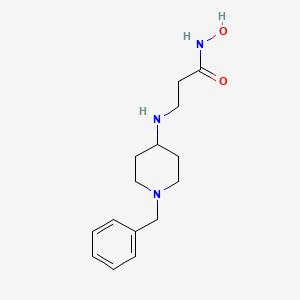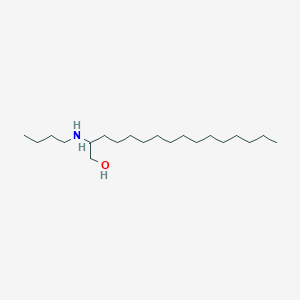
C9H12N4O5S2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring to maintain the quality of the product. The industrial methods also focus on minimizing waste and ensuring the safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one: undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally require controlled temperatures, specific solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or sulfides .
Aplicaciones Científicas De Investigación
(2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one: has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to (2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one include:
- (2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one
- (2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one
Uniqueness
The uniqueness of (2S,5R)-2-(5-Methyl-1,3,4-thiadiazol-2-yl)-6-(sulfooxy)-1,6-diazabicyclo[3.2.1]octan-7-one lies in its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly suitable for certain applications in organic synthesis, biochemical assays, and industrial processes .
Propiedades
Fórmula molecular |
C9H12N4O5S2 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
N-[2-(methanesulfonamido)ethyl]-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C9H12N4O5S2/c1-19(14,15)10-5-6-11-20(16,17)8-4-2-3-7-9(8)13-18-12-7/h2-4,10-11H,5-6H2,1H3 |
Clave InChI |
KEQXJPZPXOFWEL-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NCCNS(=O)(=O)C1=CC=CC2=NON=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3,5-Tris[3-(4-pyridinyl)phenyl]benzene](/img/structure/B12616783.png)

![1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one](/img/structure/B12616811.png)
![(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12616819.png)
![3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12616823.png)

![2-[(1S,3S,3aS,6aR)-7'-chloro-2',4,6-trioxo-5-(oxolan-2-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12616833.png)

![ethyl 4-(N-{[1-(phenylsulfonyl)piperidin-4-yl]carbonyl}-L-alanyl)piperazine-1-carboxylate](/img/structure/B12616843.png)
![3'-Nitro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12616855.png)


